molecular formula C13H19N3O B1405927 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1539162-84-9

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1405927
CAS No.: 1539162-84-9
M. Wt: 233.31 g/mol
InChI Key: UXEUDVBCHNBUAD-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylamino group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEUDVBCHNBUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide

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